molecular formula C18H12F3N3O4 B2446415 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 851094-55-8

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2446415
CAS RN: 851094-55-8
M. Wt: 391.306
InChI Key: ADGKILCWKIMWET-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzodioxin group, an oxadiazole ring, and a trifluoromethyl group attached to a benzamide core .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. For example, the benzodioxin group could be introduced via a condensation reaction, the oxadiazole ring could be formed via a cyclization reaction, and the trifluoromethyl group could be introduced via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxin and oxadiazole rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to nucleophilic attack, while the trifluoromethyl group could potentially undergo elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Nonlinear Optical (NLO) Materials

CDA has been synthesized as a novel organic NLO material. Its single crystals, grown using the slow evaporation technique, were characterized by single crystal X-ray diffraction. Density functional theory (DFT) calculations predicted its molecular geometry and electronic structure. UV–Vis–NIR spectroscopy revealed optical transparency at 355 nm. Additionally, CDA demonstrated significant second harmonic generation (SHG) efficiency, nonlinear refraction, and optical limiting under continuous wave (CW) conditions. Researchers consider it a potential material for frequency generators, optical limiters, and optical switches .

Bacterial Biofilm Inhibition

The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in CDA contributes to its bioactivity. Specifically, CDA exhibited a significant downfield shift in certain signals, indicating its potential for inhibiting bacterial biofilm formation. Further studies are needed to explore this application .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its potential use as a therapeutic agent, given the biological activity of similar compounds .

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O4/c19-18(20,21)12-3-1-2-10(8-12)15(25)22-17-24-23-16(28-17)11-4-5-13-14(9-11)27-7-6-26-13/h1-5,8-9H,6-7H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGKILCWKIMWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

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